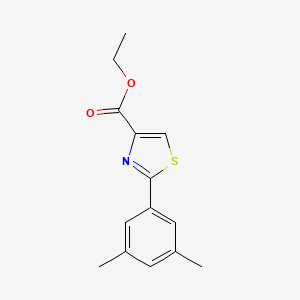

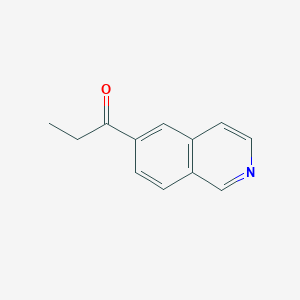

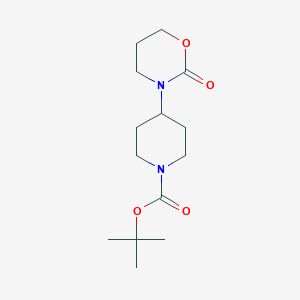

![molecular formula C10H14N2O3 B1394983 2-[(3-羟基丁基)氨基]烟酸 CAS No. 1220037-38-6](/img/structure/B1394983.png)

2-[(3-羟基丁基)氨基]烟酸

描述

“2-[(3-Hydroxybutyl)amino]nicotinic acid” is a compound with the molecular formula C10H14N2O3 . It is not intended for human or veterinary use and is available for research use only.

Molecular Structure Analysis

The molecular structure of “2-[(3-Hydroxybutyl)amino]nicotinic acid” consists of a nicotinic acid core with a hydroxybutylamino group attached . The exact 3D structure is not provided in the available resources.科学研究应用

神经保护作用

2-[(3-羟基丁基)氨基]烟酸及相关化合物显示出神经保护作用。例如,β-羟基丁酸(BHB),一种酮体,可保护免受中风和神经退行性疾病的伤害。它激活羟基羧酸受体2(HCA2),这对于BHB和生酮饮食提供的神经保护至关重要。烟酸,作为HCA2激动剂,在中风模型中减小梗死面积,突显了HCA2在神经保护中的重要性。该受体的激活诱导单核细胞/巨噬细胞产生一种保护性表型,涉及前列腺素D2的产生,这对向大脑传递神经保护信号至关重要(Rahman et al., 2014)。

受体多样性和药理学

烟酸及其类似物与各种受体相互作用,包括烟碱型乙酰胆碱受体(nAChRs)和G蛋白偶联受体(GPRs)。nAChRs在脊椎动物中多样化,多个亚基贡献于各种亚型。了解nAChR的多样性对于开发相关疾病的治疗方法至关重要(Millar & Gotti, 2009)。

代谢途径

研究探索了烟酸及相关化合物的代谢途径。例如,在神经孢子菌中研究了3-羟基蒽醌酸转化为烟酸的过程,揭示了色氨酸代谢为烟酸的见解(Leifer et al., 1950)。

合成和药物化学中的应用

已开发了烟酸基化合物的高效合成方法,包括具有潜在药用应用的伪肽。这种合成涉及将2-氰基烟酸与氨基酸的甲酯偶联,从而在吡啶环上创建具有酰肟功能的伪肽(Ovdiichuk et al., 2015)。

作用机制

Target of Action

The primary target of 2-[(3-Hydroxybutyl)amino]nicotinic acid, also known as HANA, is the G-protein-coupled FFA receptor 3 . This receptor plays a crucial role in regulating lipolysis, a process that breaks down fats and other lipids to release fatty acids .

Mode of Action

HANA interacts with its target receptor by binding to it and blocking its action . This results in a reduction of lipolysis, thereby controlling the release of fatty acids . Additionally, HANA antagonizes the NOD-like receptor protein 3 (NLRP3) inflammasome, leading to the inhibition of inflammation .

Biochemical Pathways

HANA affects several biochemical pathways. As a derivative of nicotinic acid, it acts as a precursor to the coenzyme NAD+. This coenzyme plays a crucial role in metabolism, acting as an electron donor or acceptor in many vital redox reactions . By maintaining the intracellular pool of niacin, HANA ensures the efficient functioning of NAD-dependent pathways .

Pharmacokinetics

As a small molecule, it is expected to have good bioavailability.

Result of Action

The action of HANA leads to various molecular and cellular effects. By reducing lipolysis, it controls the release of fatty acids, which can have implications for energy metabolism . Its anti-inflammatory action via the inhibition of the NLRP3 inflammasome can also have beneficial effects in conditions characterized by chronic inflammation .

生化分析

Biochemical Properties

2-[(3-Hydroxybutyl)amino]nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions. These interactions facilitate the transfer of electrons in metabolic processes, thereby influencing energy production and cellular metabolism . Additionally, 2-[(3-Hydroxybutyl)amino]nicotinic acid may interact with poly-ADP-ribose-polymerases (PARPs), which regulate the transfer of adenosine diphosphate (ADP)-ribose units from NAD to proteins .

Cellular Effects

2-[(3-Hydroxybutyl)amino]nicotinic acid has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate specific hydroxyl-carboxylic acid receptors and inhibit histone deacetylase enzymes, free fatty acid receptors, and the NOD-like receptor protein 3 inflammasome . These interactions can lead to changes in lipolysis, inflammation, oxidative stress, and other cellular processes .

Molecular Mechanism

The molecular mechanism of 2-[(3-Hydroxybutyl)amino]nicotinic acid involves several key interactions at the molecular level. It binds to specific receptors and enzymes, leading to enzyme inhibition or activation and changes in gene expression. For example, it can inhibit histone deacetylase enzymes, which play a role in regulating gene expression by modifying chromatin structure . Additionally, it can activate hydroxyl-carboxylic acid receptors, influencing various cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(3-Hydroxybutyl)amino]nicotinic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that this compound can maintain its stability under certain conditions, but it may degrade over time, affecting its long-term efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential benefits and limitations of its use .

Dosage Effects in Animal Models

The effects of 2-[(3-Hydroxybutyl)amino]nicotinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as improved lipid profiles and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . Understanding the threshold effects and optimal dosages is crucial for its safe and effective use.

Metabolic Pathways

2-[(3-Hydroxybutyl)amino]nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be converted to NAD and NADP through specific biosynthesis pathways . These coenzymes play a critical role in various metabolic processes, including energy production, DNA repair, and cellular signaling .

Transport and Distribution

The transport and distribution of 2-[(3-Hydroxybutyl)amino]nicotinic acid within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes and distributed to various tissues, where it exerts its effects . The localization and accumulation of this compound can influence its activity and function within the body .

Subcellular Localization

The subcellular localization of 2-[(3-Hydroxybutyl)amino]nicotinic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications .

属性

IUPAC Name |

2-(3-hydroxybutylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-7(13)4-6-12-9-8(10(14)15)3-2-5-11-9/h2-3,5,7,13H,4,6H2,1H3,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCXDFLDNALDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=C(C=CC=N1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

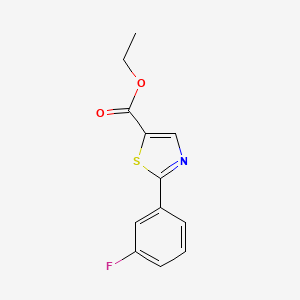

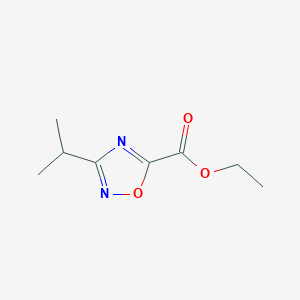

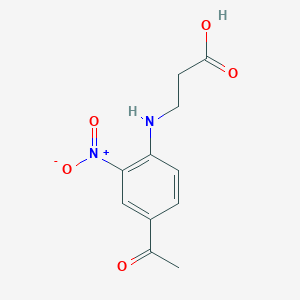

![N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide](/img/structure/B1394921.png)

![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)